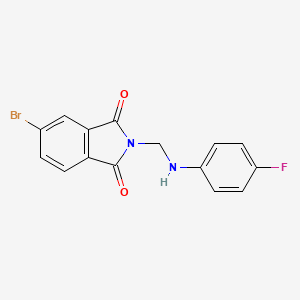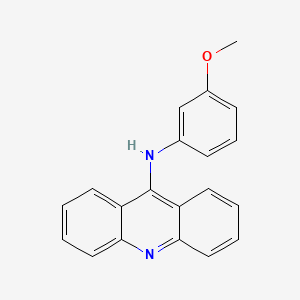
N-(3-bromophenyl)-2-hydroxyiminoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-2-hydroxyiminoacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a hydroxyiminoacetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide typically involves the reaction of 3-bromoaniline with ethyl oxalyl chloride, followed by the addition of hydroxylamine hydrochloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromophenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-2-hydroxyiminoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-fluorophenyl)-2-hydroxyiminoacetamide
- N-(3-chlorophenyl)-2-hydroxyiminoacetamide
- N-(3-iodophenyl)-2-hydroxyiminoacetamide
Uniqueness
N-(3-bromophenyl)-2-hydroxyiminoacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules. Compared to its fluorine, chlorine, and iodine analogs, the bromine derivative may exhibit different biological activities and binding affinities .
Propiedades
Fórmula molecular |
C8H7BrN2O2 |
|---|---|
Peso molecular |
243.06 g/mol |
Nombre IUPAC |
(2E)-N-(3-bromophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |
Clave InChI |
ORVVNXAFZBVFMP-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)NC(=O)/C=N/O |
SMILES canónico |
C1=CC(=CC(=C1)Br)NC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)

![4'-octyl-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11710850.png)
![methyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11710853.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol](/img/structure/B11710869.png)
![2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11710872.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B11710874.png)

![3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11710883.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710888.png)
![2-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11710909.png)
![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol](/img/structure/B11710910.png)
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
